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Compound of Interest

Compound Name:
6-Fluoro-8-nitrochromone-3-

carboxaldehyde

CAS No.: 351003-07-1

Cat. No.: B1593704

Get Quote

Executive Summary
The chromone (1,4-benzopyrone) scaffold represents a privileged structure in agrochemistry

due to its ability to mimic natural plant metabolites and inhibit key fungal and weed enzymes.

While halogenated chromones (e.g., 3-iodochromones) are well-documented, substituted

nitrochromones offer a distinct pharmacological profile. The strong electron-withdrawing nature

of the nitro group (

), particularly at the C-3 position, activates the C-2 position for nucleophilic attack, making
these compounds potent Michael acceptors. This guide details the synthesis, biological
evaluation, and mechanistic rationale for deploying nitrochromones as next-generation
fungicides and herbicides.

Part 1: Chemical Rationale & Structure-Activity
Relationship (SAR)
The efficacy of nitrochromones relies on the electronic modulation of the pyrone ring. Unlike

their halogenated counterparts, nitrochromones exhibit unique reactivity profiles that are critical
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for covalent enzyme inhibition.

1.1 The "Warhead" Mechanism (3-Nitrochromones)
The introduction of a nitro group at position C-3 creates a highly electrophilic center at C-2.

This allows the molecule to act as a "suicide substrate" or covalent inhibitor, reacting with

nucleophilic residues (Cysteine-SH or Serine-OH) in target enzymes such as chitin synthase

(fungi) or acetolactate synthase (weeds).

1.2 Pharmacophore Stability (6-Nitrochromones)
Substitution at the C-6 position does not significantly alter the reactivity of the pyrone ring but

enhances lipophilicity and metabolic stability. These derivatives often serve as non-covalent

inhibitors, binding to hydrophobic pockets in Photosystem II or mitochondrial complexes.

Table 1: Comparative SAR of Substituted Chromones

Substituent
Position

Electronic Effect
Agrochemical
Target Potential

Primary
Mechanism

3-Nitro (

)

Strong EWG;

Activates C-2

Broad-spectrum

Fungicide

Covalent Michael

Addition to enzyme

thiols

3-Cyano (

)
Moderate EWG

Antifungal (Candida,

Sclerotium)

Reversible inhibition;

Biofilm disruption

3-Iodo (

)
Lipophilic; Weak EWG Fungicide (S. rolfsii)

Membrane disruption;

Halogen bonding

6-Nitro (

)
Lipophilic; Stabilizing

Herbicide

(Protox/ALS)

Competitive inhibition;

Metabolic resistance

Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Nitrochromones
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Context: Direct nitration often yields a mixture. This protocol uses a condensation approach for

high regioselectivity, essential for reproducible SAR studies.

Reagents:

2-Hydroxyacetophenone derivatives (substituted)[1]

-Dimethylformamide dimethyl acetal (DMF-DMA)

Nitromethane (

)

Acetic anhydride

Workflow:

Enaminone Formation: React substituted 2-hydroxyacetophenone (10 mmol) with DMF-DMA

(12 mmol) in toluene at reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

Cyclization: Evaporate solvent. Dissolve the residue in acetic anhydride. Add nitromethane

(15 mmol) dropwise at 0°C.

Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken as the chromone ring

closes.

Purification: Pour onto crushed ice. The 3-nitrochromone precipitates as a yellow solid.

Recrystallize from ethanol.

Safety Note: Nitromethane is energetic; avoid rapid heating. Perform all steps in a fume hood.

Protocol B: Antifungal Bioassay (Poisoned Food Technique)
Target Organism:Sclerotium rolfsii (Soil-borne pathogen) or Rhizoctonia solani. Rationale:

Validates the efficacy of the electrophilic "warhead" against fungal growth.

Materials:

Potato Dextrose Agar (PDA)
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Test Compounds (Dissolved in DMSO)

Positive Control: Hexaconazole or Mancozeb

Petri dishes (90 mm)

Step-by-Step Methodology:

Media Preparation: Autoclave PDA and cool to 45°C.

Dosing: Aseptically add the test compound to the molten agar to achieve final concentrations

of 10, 25, 50, and 100 µg/mL. (Final DMSO concentration < 1%).

Plating: Pour 20 mL of "poisoned" media into petri dishes and allow to solidify.

Inoculation: Place a 5mm mycelial plug of the active fungal culture in the center of the plate.

Incubation: Incubate at 25 ± 2°C for 72–96 hours.

Data Analysis: Measure radial growth diameter (

). Calculate Percent Inhibition (

):

(Where

is growth in control and

is growth in treatment).

Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the molecular mechanism of 3-nitrochromones acting as

covalent inhibitors of fungal enzymes (e.g., Chitin Synthase). The 3-nitro group withdraws

electron density, facilitating the attack of a catalytic Cysteine residue on the C-2 position.
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Figure 1: Mechanism of covalent inhibition. The 3-nitro group activates the chromone ring for

nucleophilic attack by enzyme thiols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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